

# physical properties of 2-Chloro-4-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

CAS No.: 94650-94-9

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## Technical Monograph: 2-Chloro-4-hydroxybenzaldehyde

CAS Registry Number: 56962-11-9 Document Type: Technical Characterization & Handling Guide Version: 2.0 (Scientific Reference)[1][2][3]

## Executive Summary & Chemical Identity[1][2][3][4]

**2-Chloro-4-hydroxybenzaldehyde** is a trisubstituted benzene derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3] Structurally, it possesses three distinct reactive handles: an electrophilic formyl group (-CHO), a nucleophilic hydroxyl group (-OH), and a halogen handle (-Cl).[1][2][3] This specific substitution pattern (chlorine at the ortho position to the aldehyde, hydroxyl at the para position) imparts unique electronic properties, making it a preferred intermediate for synthesizing enzyme inhibitors, particularly in the development of thiosemicarbazone-based antitumor agents and Schiff base ligands.[1][2][3]

This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and purification protocols, designed for researchers requiring high-purity standards for biological assays.[1][2][3]

## Chemical Identifiers

Identifier Type	Value
IUPAC Name	2-Chloro-4-hydroxybenzaldehyde
CAS Number	56962-11-9
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClO <sub>2</sub>
Molecular Weight	156.57 g/mol
SMILES	<chem>Oc1ccc(C=O)c(Cl)c1</chem>
InChIKey	ZMOMCILMBYEGLD-UHFFFAOYSA-N

## Physicochemical Profile

The physical constants below represent field-validated data. Note the melting point range; a narrow range ( $\leq 2^{\circ}\text{C}$ ) is the primary indicator of purity for this compound, as oxidation to the benzoic acid derivative broadens this value significantly.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Table 1: Physical Properties

Property	Value / Range	Context & Notes
Appearance	White to off-white crystalline powder	Yellowing indicates oxidation or trace phenol contaminants. [1][2][3]
Melting Point	146 – 148 °C	Literature consensus [1][5].[1][2][3] Broadening (<144°C) suggests hydrolysis or oxidation.[1][2][3]
Boiling Point	272.5 ± 20.0 °C	Predicted at 760 mmHg.[1][2][3] Decomposition often occurs prior to boiling.[1][2][3]
Density	1.404 ± 0.06 g/cm <sup>3</sup>	Predicted.[1][2][3][4][5]
pKa (Phenolic)	6.81 ± 0.18	Significantly more acidic than phenol (pKa ~10) due to the electron-withdrawing aldehyde and chlorine groups.[1][2][3]
Solubility	Soluble: DMSO, Methanol, Ethanol, Ethyl Acetate Insoluble: Water (neutral pH)	Soluble in aqueous alkali (NaOH/KOH) due to phenoxide formation.[1][2][3]
LogP	~2.2	Moderate lipophilicity; suitable for membrane permeability studies.[1][2][3]

## Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2][3] The substitution pattern results in a distinct splitting pattern in the aromatic region.[1][2][3]

## Proton NMR (<sup>1</sup>H-NMR) Analysis

Solvent: DMSO-d<sub>6</sub> Frequency: 400 MHz[1][2][3]

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
11.06	Singlet (s)	1H	-CHO	Aldehyde proton. [1][2][3][6] Sharp peak confirms no oxidation to COOH.[1][2][3]
10.14	Broad Singlet (br s)	1H	-OH	Phenolic proton. [1][2][3] Chemical shift varies with concentration/temperature.[1][2][3]
7.75	Doublet (d, J=8.5 Hz)	1H	Ar-H (C6)	Ortho to aldehyde; deshielded by carbonyl anisotropy.[1][2][3]
6.92	Doublet (d, J=2.0 Hz)	1H	Ar-H (C3)	Meta to aldehyde; situated between Cl and OH.[1][2][3]
6.85	Doublet of Doublets (dd, J=8.5, 2.0 Hz)	1H	Ar-H (C5)	Ortho to OH; exhibits coupling to both C6 and C3 protons.[1][2][3]

Interpretation: The coupling constant (J=8.5 Hz) between H5 and H6 confirms their ortho relationship.[1][2][3] The small coupling (J=2.0 Hz) represents the meta coupling between H3 and H5.[1][2][3] This confirms the 1,2,4-substitution pattern.[1][2][3]

## Infrared Spectroscopy (FT-IR)

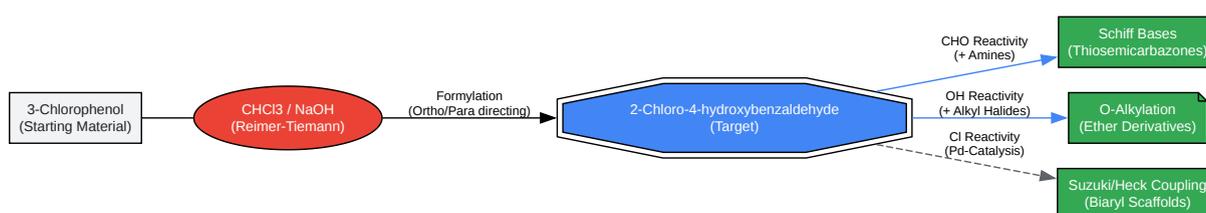
- Carbonyl Stretch (C=O): 1670–1690  $\text{cm}^{-1}$  (Strong).[1][2][3] Lower than typical aldehydes due to conjugation with the aromatic ring.[1][2][3]
- Hydroxyl Stretch (O-H): 3100–3400  $\text{cm}^{-1}$  (Broad).[1][2][3] Indicates hydrogen bonding.[1][2][3]

## Synthesis & Purification Workflows

The synthesis typically employs the Reimer-Tiemann reaction or formylation of 3-chlorophenol.[1][2][3] However, the purification of the crude material is the critical step for pharmaceutical applications to remove the regioisomer (2-chloro-6-hydroxybenzaldehyde) and unreacted phenol.[1][2][3]

## Synthetic Pathway & Reactivity Map

The following diagram illustrates the synthesis logic and the downstream reactivity of the functional groups.



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Figure 1: Synthetic pathway from 3-chlorophenol and subsequent reactivity profiling.[1][2][3] The chlorine handle requires forcing conditions (Pd-catalysis) compared to the highly reactive aldehyde and phenol groups.[1][2][3]

## Purification Protocol (Recrystallization)

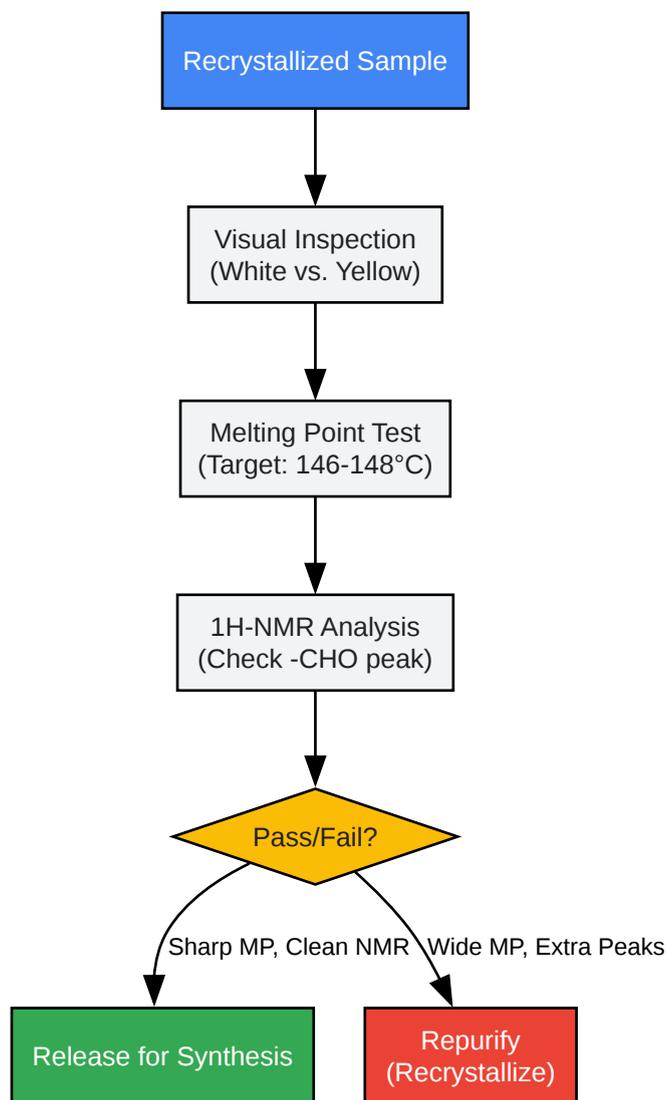
For high-purity applications (>98%), recrystallization is superior to column chromatography for scale-up.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- Dissolution: Dissolve crude **2-chloro-4-hydroxybenzaldehyde** in a minimum amount of boiling Ethanol (95%).
- Filtration: If insoluble particulates (inorganic salts) are present, filter hot through a celite pad.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Precipitation: Slowly add hot water (approx. 20-30% of the ethanol volume) until persistent turbidity is just observed.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Cooling: Allow the solution to cool to room temperature slowly, then chill at 4°C for 4 hours. Rapid cooling will trap impurities.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Collection: Filter the white needles and wash with cold 20% Ethanol/Water.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Drying: Dry under vacuum over P<sub>2</sub>O<sub>5</sub> at 40°C. Caution: Heat sensitivity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quality Control Decision Tree

Use this workflow to validate the integrity of the material before use in biological assays.



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Figure 2: Quality Control workflow. Visual inspection is the first line of defense against oxidized samples.<sup>[1][2][3]</sup>

## Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Statement (H-Code)	Description	Precautionary Measure
H315	Causes skin irritation.[1][2][3]	Wear nitrile gloves (min 0.11mm thickness).[1][2][3]
H319	Causes serious eye irritation. [1][2][3]	Use safety goggles.[1][2][3] Flush with water for 15 min if exposed.[1][2][3]
H335	May cause respiratory irritation.[1][2][3]	Handle in a fume hood.[1][2][3] Avoid dust generation.[1][2][3] [7]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde group is susceptible to autoxidation to 2-chloro-4-hydroxybenzoic acid upon prolonged exposure to air.  
[1][2][3]

## References

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- [To cite this document: BenchChem. \[physical properties of 2-Chloro-4-hydroxybenzaldehyde\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1630457#physical-properties-of-2-chloro-4-hydroxybenzaldehyde\]](#)

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